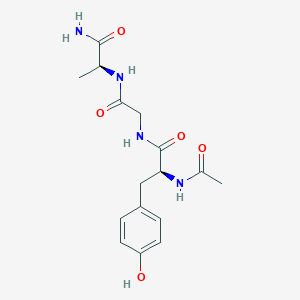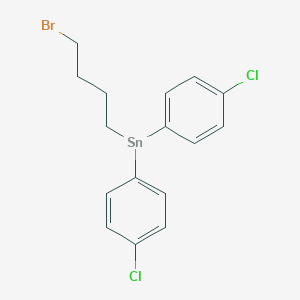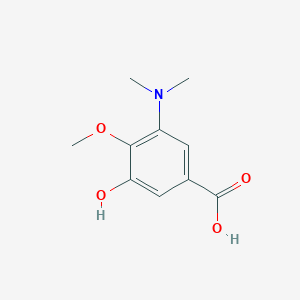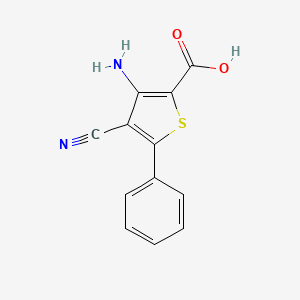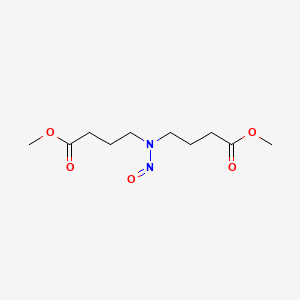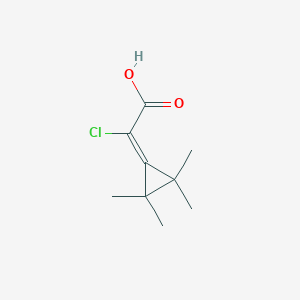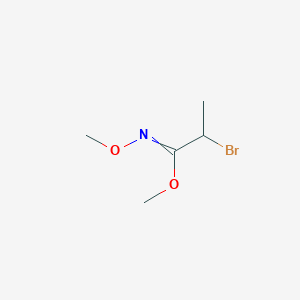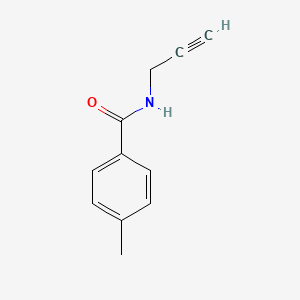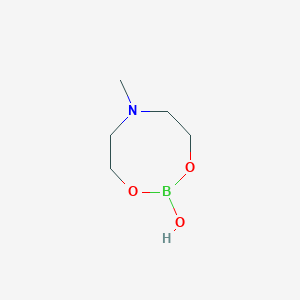
6-Methyl-1,3,6,2-dioxazaborocan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,3,6,2-dioxazaborocan-2-ol is a chemical compound with the molecular formula C5H12BNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of boronic acids with diols under specific conditions. One common method involves the reaction of methylboronic acid with ethylene glycol in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3,6,2-dioxazaborocan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds .
Scientific Research Applications
6-Methyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 6-Methyl-1,3,6,2-dioxazaborocan-2-ol involves its ability to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyanophenylboronic acid MIDA ester: This compound has a similar boron-containing structure but with different functional groups, leading to distinct chemical properties and applications.
3-Methoxycarbonylphenylboronic acid MIDA ester: Another boron-containing compound with applications in organic synthesis and materials science.
Uniqueness
6-Methyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific structure, which allows it to form stable complexes with a variety of biomolecules. This makes it particularly valuable in the fields of drug delivery and therapeutic research .
Properties
CAS No. |
83733-35-1 |
|---|---|
Molecular Formula |
C5H12BNO3 |
Molecular Weight |
144.97 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C5H12BNO3/c1-7-2-4-9-6(8)10-5-3-7/h8H,2-5H2,1H3 |
InChI Key |
KPYVLGCFBNQIEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CCO1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



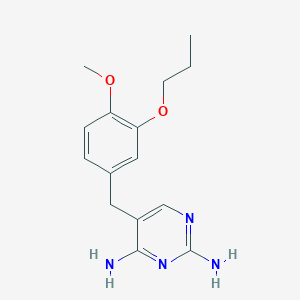
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
